molecular formula C12H12N2O2 B8337337 quinolin-6-yl N,N-dimethylcarbamate

quinolin-6-yl N,N-dimethylcarbamate

Cat. No.: B8337337
M. Wt: 216.24 g/mol
InChI Key: WHKWXMFRFOHXGZ-UHFFFAOYSA-N
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Description

Quinolin-6-yl N,N-dimethylcarbamate is a synthetic organic compound featuring a quinoline backbone substituted at the 6-position with a dimethylcarbamate group (-O(CO)N(CH₃)₂). This structure combines the aromatic heterocyclic properties of quinoline with the carbamate functional group, which is commonly associated with pesticidal and pharmacological activities . The compound is listed under synonyms such as Isolan, ENT 19 060, and G 23611, indicating its historical use as a pesticide . Its synthesis typically involves coupling a quinolin-6-ol precursor with dimethylcarbamoyl chloride under anhydrous conditions, as inferred from analogous procedures in the provided evidence (e.g., acrylamide derivatives in ).

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

quinolin-6-yl N,N-dimethylcarbamate

InChI

InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3

InChI Key

WHKWXMFRFOHXGZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolin-6-yl N,N-dimethylcarbamate belongs to a broader class of quinoline derivatives modified with carbamate or related groups. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, synthesis, and implied applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Features Potential Applications Reference
This compound 6-O(CO)N(CH₃)₂ Carbamate group at quinoline 6-position Pesticide (e.g., Isolan)
(E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (6o) 4-Acrylamide, 6-bromoquinoline Bromine substitution enhances electrophilicity Anticancer/antimicrobial agents
2,2-Dimethyl-1-(quinolin-6-yl)propan-1-one (3pa) 6-Propan-1-one Ketone group at quinoline 6-position Organic synthesis intermediate
N-(3-Cyanoquinolin-6-yl)but-2-enamide derivatives 6-Acrylamide, 3-cyanoquinoline Cyano group enhances binding affinity HIV protease inhibition
tert-Butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate 6-Carbamate, tetrahydroquinoline Saturated ring reduces aromaticity Pharmaceutical intermediates

Key Observations

Functional Group Influence: The carbamate group in this compound confers hydrolytic stability compared to ester or amide analogs, making it suitable for pesticidal formulations . In contrast, acrylamide derivatives (e.g., compound 6o in ) exhibit greater reactivity due to the α,β-unsaturated carbonyl system, which is exploited in drug design for covalent target binding . Ketone-substituted quinolines (e.g., 3pa in ) lack the carbamate’s hydrogen-bonding capacity, limiting their use in biological systems but favoring roles as synthetic intermediates .

Substituent Position and Bioactivity: The 6-position on quinoline is critical for activity. For example, HIV protease inhibitors prioritize fused aromatic systems with substituents at this position for shape complementarity . This compound’s carbamate group may hinder π-π stacking compared to planar acrylamide derivatives (e.g., ), reducing its utility in enzyme inhibition but enhancing environmental persistence as a pesticide .

Synthetic Routes: this compound is synthesized via nucleophilic substitution (e.g., reacting quinolin-6-ol with dimethylcarbamoyl chloride), similar to acrylamide derivatives in and . However, advanced analogs (e.g., 8a-c in ) require multi-step routes involving Suzuki couplings or sulfonylation, reflecting greater complexity .

Table 2: Physicochemical Properties (Inferred)

Compound Name Molecular Weight (g/mol) Polarity Solubility Profile
This compound ~234.3 Moderate Low water solubility
(E)-N-(3-Cyanoquinolin-6-yl)acrylamide ~280.3 High Moderate in DMSO/EtOH
2,2-Dimethyl-1-(quinolin-6-yl)propan-1-one ~227.3 Low Lipophilic

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